molecular formula C8H13NO3 B3039189 N-Butyrylhomoserine lactone CAS No. 98426-48-3

N-Butyrylhomoserine lactone

Cat. No. B3039189
CAS RN: 98426-48-3
M. Wt: 171.19 g/mol
InChI Key: VFFNZZXXTGXBOG-UHFFFAOYSA-N
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Description

N-Butyrylhomoserine lactone is a member of the N-acyl-homoserine lactone family . These molecules, also known as AHLs, regulate gene expression in gram-negative bacteria such as Echerichia and Salmonella . They are involved in quorum sensing, which is a mechanism of cell-to-cell communication among bacteria .


Synthesis Analysis

The synthesis of N-Butyrylhomoserine lactone has been studied in Pseudomonas aeruginosa PAO1 . In this system, the expression of the rhamnolipid biosynthesis genes rhlAB is directly coupled to the N-Butyrylhomoserine lactone concentration via the rhl system . The production of N-Butyrylhomoserine lactone was found to be proportional to biomass concentration rather than by autoinduction mechanisms .


Molecular Structure Analysis

The molecular formula of N-Butyrylhomoserine lactone is C8H13NO3 . It has an average mass of 171.194 Da and a monoisotopic mass of 171.089539 Da .


Chemical Reactions Analysis

The degradation of N-Butyrylhomoserine lactone has been found to occur in the aqueous supernatant of the culture by yet unknown extracellular mechanisms .


Physical And Chemical Properties Analysis

N-Butyrylhomoserine lactone has a density of 1.1±0.1 g/cm3 . Its boiling point is 428.1±34.0 °C at 760 mmHg . The molecule has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.3±3.0 kJ/mol , and the flash point is 212.7±25.7 °C .

Scientific Research Applications

Quorum Sensing

“N-Butanoyl-DL-homoserine lactone” is a member of the N-acyl-homoserine lactone family. These molecules are involved in quorum sensing, which is a mechanism of cell-to-cell communication among bacteria . Quorum sensing allows bacteria to monitor their population density and coordinate gene expression based on this density .

Regulation of Virulence

This compound plays a significant role in the regulation of virulence in bacteria . By controlling gene expression, it can influence the pathogenicity of bacteria, making it a key player in bacterial infections .

Biofilm Formation

“N-Butanoyl-DL-homoserine lactone” is also involved in the formation of biofilms . Biofilms are communities of bacteria that adhere to surfaces and are enclosed in a matrix of extracellular polymeric substances. They are involved in a wide range of infections in humans .

Antibacterial Activity

This compound has been found to have antibacterial activity . It can be used to prevent bacterial biofilms, making it a potential candidate for the development of new antibacterial drugs .

Wastewater Treatment

Recent research has shown that “N-Butanoyl-DL-homoserine lactone” can be used to enhance the performance of high ammonia nitrogen wastewater treatment . It promotes the growth and activity of microorganisms, enhances protein synthesis, and effectively controls nitrite nitrogen accumulation .

Antibody-Drug Conjugates (ADCs)

“N-Butanoyl-DL-homoserine lactone” can be used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to cancer cells via specific antibodies .

Mechanism of Action

Target of Action

N-Butanoyl-DL-homoserine lactone, also known as N-Butyryl-DL-homoserine lactone, N-Butyrylhomoserine lactone, or N-(2-oxooxolan-3-yl)butanamide, primarily targets Pseudomonas aeruginosa . It is involved in the process of quorum sensing, which is a mechanism of cell-to-cell communication among bacteria .

Mode of Action

N-Butanoyl-DL-homoserine lactone interacts with its target by blocking quorum sensing and inhibiting biofilm formation in Pseudomonas aeruginosa . This interaction results in the disruption of bacterial communication, thereby affecting their ability to form biofilms, which are protective structures that enhance bacterial survival .

Biochemical Pathways

The compound affects the quorum sensing pathway in gram-negative bacteria . By blocking quorum sensing, it disrupts the bacteria’s ability to communicate and coordinate group behaviors, including biofilm formation . This disruption can lead to downstream effects such as decreased bacterial virulence and increased susceptibility to antibiotics .

Pharmacokinetics

Given its role as a signaling molecule in bacteria, it is likely that its bioavailability and stability are influenced by factors such as bacterial density and the presence of other signaling molecules .

Result of Action

The primary result of N-Butanoyl-DL-homoserine lactone’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . By blocking quorum sensing, it prevents the bacteria from coordinating the behaviors necessary for biofilm formation . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics .

Action Environment

The action of N-Butanoyl-DL-homoserine lactone can be influenced by environmental factors such as temperature . For example, different AHLs, including N-Butanoyl-DL-homoserine lactone, have been shown to behave differently at room temperature and low temperature . These differences can affect the compound’s efficacy and stability .

Future Directions

N-Butyrylhomoserine lactone has potential applications in the treatment of high ammonia nitrogen wastewater . At 10 °C, it enhanced the nitrogen removal by simultaneously accelerating the formation of proteins and polysaccharides, increasing the abundance of nitrifying bacteria, and promoting the growth of microorganisms .

properties

IUPAC Name

N-(2-oxooxolan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFNZZXXTGXBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyrylhomoserine lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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